molecular formula C18H16F3N7O B2765219 4-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine CAS No. 1798516-20-7

4-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine

Cat. No.: B2765219
CAS No.: 1798516-20-7
M. Wt: 403.369
InChI Key: YMTNAFSYDGGAJE-UHFFFAOYSA-N
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Description

The compound “4-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine” is a complex organic molecule that features a triazole ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole and pyrimidine rings, followed by their attachment to the piperazine ring, and finally the introduction of the trifluoromethyl phenyl group. Typical reaction conditions might include:

    Formation of Triazole Ring: Cyclization reactions involving hydrazines and nitriles.

    Formation of Pyrimidine Ring: Condensation reactions involving amidines and β-dicarbonyl compounds.

    Attachment to Piperazine: Nucleophilic substitution reactions.

    Introduction of Trifluoromethyl Phenyl Group: Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions might target the triazole or pyrimidine rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or alkyl halides for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine

Medicinal applications could include its use as a drug candidate for treating various diseases, particularly if it shows activity against specific biological targets.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanol
  • (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)ethanone

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N7O/c19-18(20,21)14-3-1-2-13(8-14)17(29)27-6-4-26(5-7-27)15-9-16(24-11-23-15)28-12-22-10-25-28/h1-3,8-12H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTNAFSYDGGAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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